![molecular formula C13H13NO3 B1400065 3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 1415719-52-6](/img/structure/B1400065.png)
3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Overview
Description
3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione (3-HP-6,6-DMA) is a novel class of bicyclic ketone that has been studied for its potential pharmaceutical applications. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been studied for its ability to modulate the activity of enzymes involved in the metabolism of drugs and other chemicals. The synthesis of 3-HP-6,6-DMA and its use in laboratory experiments have been reported in the literature.
Scientific Research Applications
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of pyrrolidine derivatives . These derivatives are synthesized through nucleophilic acyl substitution reactions involving 1,4-dicarboxylic acids or their derivatives, such as succinic anhydrides . The versatility of this compound allows for the creation of a wide array of structurally diverse molecules, which can be further utilized in various synthetic pathways.
Medicinal Chemistry
In medicinal chemistry, the bicyclic structure of this compound provides a scaffold for the development of new pharmaceuticals. Its pyrrolidine ring is a common motif in many bioactive molecules, including those with anticonvulsant properties . The presence of both carbonyl groups and an aromatic system within its structure makes it a valuable precursor in the design of compounds with potential therapeutic effects.
Antioxidant Research
The compound’s structural similarity to known antioxidants suggests potential applications in antioxidant research. Its ability to undergo various chemical transformations could lead to the discovery of novel antioxidants that can mitigate oxidative stress-related damage in biological systems .
properties
IUPAC Name |
3-(4-hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-13(2)9-10(13)12(17)14(11(9)16)7-3-5-8(15)6-4-7/h3-6,9-10,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOAIGCEIKPCKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(=O)N(C2=O)C3=CC=C(C=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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